molecular formula C10H10N2OS3 B2883910 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide CAS No. 303988-38-7

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

Cat. No.: B2883910
CAS No.: 303988-38-7
M. Wt: 270.38
InChI Key: MSKFRTDBAVOOCG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for diverse pharmacological properties. Its structure features a 2-phenoxyethyl sulfanyl group at position 5 and a hydrosulfide (-SH) group at position 2.

Properties

IUPAC Name

5-(2-phenoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKFRTDBAVOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various sulfur-containing heterocycles, which are important in medicinal chemistry and materials science. Biology: Medicine: The compound's derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development. Industry: It can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other sulfur-containing compounds.

Mechanism of Action

The mechanism by which 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may target specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

  • Sulfur Metabolism: It may interact with enzymes involved in sulfur metabolism, affecting the synthesis of essential biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The substituents at positions 2 and 5 of the 1,3,4-thiadiazole ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Source) Substituent (Position 5) Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C) Key Activities
Target Compound 2-Phenoxyethyl sulfanyl Hydrosulfide (-SH) ~350 (estimated) N/A Hypothesized enzyme inhibition
5-[(Phenylsulfonyl)amino]-... () Phenylsulfonyl amino Sulfonamide (-SO₂NH₂) ~400–450 N/A Anti-microbial, anti-inflammatory
5-R-amino-1,3,4-thiadiazole-2-thiols () Varied R groups (e.g., acyl, alkyl) Sulfanyl acetic acid derivatives 300–400 134–178 Anticonvulsant, anti-cancer
2-(4-Methylphenyl)-5-[...] () 4-Methylphenyl sulfanyl Sulfanyl-methyl sulfanyl ~400 N/A Structural rigidity (butterfly conformation)
N-(2-Methoxy-5-chlorophenyl)... () Substituted oxadiazole Sulfanyl acetamide ~350–420 N/A AChE/BChE/LOX enzyme inhibition

Key Observations:

  • Hydrosulfide (-SH) vs.
  • Phenoxyethyl vs. Aromatic Substituents: The 2-phenoxyethyl group introduces flexibility and moderate lipophilicity, contrasting with rigid aromatic substituents (e.g., 4-methylphenyl in ), which favor planar conformations critical for crystal packing.

Critical Analysis of Structural and Functional Divergence

  • Stability Considerations: The -SH group in the target compound may render it prone to oxidation, unlike sulfonamide derivatives (), which are more stable but less reactive.
  • SAR Trends: and highlight that electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhance urease and antimicrobial activities, suggesting that modifying the phenoxyethyl group (e.g., adding halogens) could optimize the target’s efficacy.

Biological Activity

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C10H11N3OS2, with a molecular weight of 221.28 g/mol. The structure consists of a thiadiazole ring substituted with a phenoxyethyl group and a hydrosulfide moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied. This section summarizes the key findings related to the specific compound .

Anticancer Activity

Numerous studies have indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research has shown that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays using concentrations of 250 and 300 μg/ml demonstrated effective growth inhibition in MCF-7 cells treated with thiadiazole derivatives .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Evidence suggests that these compounds may trigger DNA fragmentation and activate apoptotic pathways in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition Studies : Compounds similar to this compound have shown activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies provide insights into the biological activity of thiadiazole derivatives:

  • Anticancer Evaluation : A study focused on a related thiadiazole compound demonstrated a significant reduction in cell viability in MCF-7 cells after treatment for 72 hours. The study reported a percentage viability drop correlating with increasing concentrations of the compound .
  • Antimicrobial Testing : A series of thiadiazole derivatives were screened against common pathogens. Results indicated that certain substitutions on the thiadiazole ring enhanced antibacterial potency, suggesting structure-activity relationships that could guide future drug design .

Data Tables

Biological Activity Cell Line/Organism Concentration (μg/ml) Effect
AnticancerMCF-7250Inhibition of cell proliferation
AnticancerMCF-7300Significant apoptosis induction
AntimicrobialVarious BacteriaVariesInhibition of bacterial growth

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells and inhibit microbial growth presents opportunities for further research and development.

Q & A

Basic: What are the established synthetic routes for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide?

Methodological Answer:
The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.

Alkylation : The intermediate 5-amino-1,3,4-thiadiazole-2-thiol is alkylated with 2-phenoxyethyl bromide or similar reagents to introduce the sulfanyl-phenoxyethyl substituent. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to minimize side products like disulfides .

Basic: How is the purity and structural integrity of this compound verified experimentally?

Methodological Answer:

  • Purity : Thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm.
  • Structural Confirmation :
    • 1H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylene groups (δ 3.5–4.5 ppm), and thiadiazole protons (δ 8.0–8.5 ppm).
    • IR Spectroscopy : Stretching vibrations for C-S (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹).
    • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values within ±0.3% .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Functional Group Variation : Synthesize analogs with modifications to the phenoxyethyl, sulfanyl, or thiadiazole moieties.

Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or cancer cell lines using dose-response curves (IC₅₀ determination).

Computational Docking : Map binding interactions using software like AutoDock to correlate substituent effects with activity. For example, replacing the phenoxy group with a nitrobenzyl group may enhance hydrophobicity and target affinity .

Advanced: What challenges arise in crystallographic analysis of thiadiazole derivatives, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Disorder : Flexible phenoxyethyl chains may adopt multiple conformations.
    • Twinning : Common in thiadiazole crystals due to symmetry.
  • Solutions :
    • Use SHELXL for refinement with TWIN/BASF commands to model twinning.
    • Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.
    • Validate hydrogen bonding (e.g., S···H interactions) using Hirshfeld surface analysis .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use reference compounds (e.g., doxorubicin for anticancer studies).
  • Compound Integrity : Confirm purity (>95% via HPLC) and stability (e.g., absence of hydrolysis by LC-MS).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .

Basic: What spectroscopic and computational methods are employed to study this compound’s interactions?

Methodological Answer:

  • Spectroscopy :
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    • UV-Vis : Monitor π→π* transitions (λmax ~270 nm) for stability studies.
  • Computational Tools :
    • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures.
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies .

Advanced: What strategies optimize the synthesis yield of thiadiazole derivatives?

Methodological Answer:

  • Step 1 (Heterocyclization) : Use excess carbon disulfide (1.5 equiv) and reflux in ethanol for 6 hours.
  • Step 2 (Alkylation) : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >70% yield .

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